Cas no 30618-84-9 (Glycerol monomercaptoacetate)

Glycerol monomercaptoacetate 化学的及び物理的性質
名前と識別子
-
- Glycerol monomercaptoacetate
- Glyceryl monothioglycolate
- GLYCEROL MONOTHIOGLYCOLATE, 78~82
- Acetic acid,mercapto-,monoester with glycerol
- Aceticacid,mercapto-,monoesterwith1,2,3-propanetriol
- Einecs 250-264-8
- GLYCEROLMONOTHIOGLYCOLATE
- GLYCERYL THIOGLYCOLATE
- MERCAPTOACETIC ACID GLYCERYL ESTER
- Mercaptoacetic acid monoester with 1,2,3-propanetriol
- mercaptoacetic acid,monoester with propane-1,2,3-triol
- 30618-84-9
- CHEBI:156545
- DOGJSOZYUGJVKS-UHFFFAOYSA-N
- Glyceryl 1-thioglycolate
- Acetic acid, 2-mercapto-, 2,3-dihydroxypropyl ester
- Glycerol monomercaptoacetate, technical grade, 82%
- MFCD00153007
- FT-0651643
- Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol
- EC 250-264-8
- Glycerolmonomercaptoacetate
- H10926
- 0FWE72AF2P
- Glyceryl monothioglycolate, Techincal grade
- glycerol monothioglycolate
- Mercaptoacetic acid, monoester with propane-1,2,3-triol
- NS00008029
- AKOS006274928
- DTXSID60873439
- Mercaptoacetic acid, monoester with 1,2,3-propanetriol
- 0A100Y3J61
- Glycerol 1-monothioglycolate
- UNII-0A100Y3J61
- Acetic acid, mercapto-, monoester with 1,2,3-propanetriol
- 2,3-dihydroxypropyl sulfanylacetate
- UNII-0FWE72AF2P
- 2,3-dihydroxypropyl 2-sulfanylacetate
- SCHEMBL107724
- 2,3-dihydroxypropyl 2-mercaptoacetate
- Glyceryl 1-monothioglycolate
- 68148-42-5
- Q27236512
- Acetic acid, mercapto-, monoester with glycerol
- Mercaptoacetic acid monoester with 1,2,3-propanetrio
-
- MDL: MFCD00153007
- インチ: 1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2
- InChIKey: BULRPAUBUPQXMA-UHFFFAOYSA-N
- ほほえんだ: SOC(=O)C.OCC(CO)O
計算された属性
- せいみつぶんしりょう: 166.03000
- どういたいしつりょう: 166.03
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.7
- トポロジー分子極性表面積: 67.8A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 359.8±27.0 °C at 760 mmHg
- フラッシュポイント: 171.4±23.7 °C
- 屈折率: 1.524
- PSA: 105.56000
- LogP: -1.18740
- じょうきあつ: No data available
Glycerol monomercaptoacetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H301 (97.5%) H312 (92.5%) H317 (100%)
- ちょぞうじょうけん:Store at room temperature
Glycerol monomercaptoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G650123-500mg |
Glycerol Monomercaptoacetate |
30618-84-9 | 500mg |
$ 95.00 | 2022-06-04 | ||
abcr | AB336885-5 g |
Glycerol monomercaptoacetate, technical grade, 82%; . |
30618-84-9 | 82% | 5 g |
€526.80 | 2023-07-19 | |
TRC | G650123-100mg |
Glycerol Monomercaptoacetate |
30618-84-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-482494-5 g |
Glyceryl monothioglycolate, Technical grade, |
30618-84-9 | 5g |
¥3,723.00 | 2023-07-11 | ||
abcr | AB336885-1 g |
Glycerol monomercaptoacetate, technical grade, 82%; . |
30618-84-9 | 82% | 1 g |
€207.60 | 2023-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G854729-100g |
Glycerol monomercaptoacetate |
30618-84-9 | 82% | 100g |
1,728.00 | 2021-05-17 | |
abcr | AB336885-1g |
Glycerol monomercaptoacetate, technical grade, 82%; . |
30618-84-9 | 82% | 1g |
€200.60 | 2025-02-13 | |
abcr | AB336885-5g |
Glycerol monomercaptoacetate, technical grade, 82%; . |
30618-84-9 | 82% | 5g |
€505.90 | 2025-02-13 | |
1PlusChem | 1P00315H-5g |
Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol |
30618-84-9 | 5g |
$347.00 | 2025-02-19 | ||
Aaron | AR0031DT-100g |
Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol |
30618-84-9 | 100g |
$25.00 | 2025-02-10 |
Glycerol monomercaptoacetate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Glycerol monomercaptoacetateに関する追加情報
Introduction to Glycerol Monomercaptoacetate (CAS No. 30618-84-9)
Glycerol monomercaptoacetate, chemically known by its CAS number 30618-84-9, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its versatile applications in various scientific domains. The molecule consists of a glycerol backbone with a mercapto group and an acetate moiety, making it a valuable intermediate in synthetic chemistry and biochemical processes.
The structural uniqueness of glycerol monomercaptoacetate lies in its ability to participate in a wide range of chemical reactions due to the presence of both hydroxyl and thiol functional groups. These groups enable the compound to act as a nucleophile or an electrophile, depending on the reaction conditions. This dual functionality has made it a popular choice in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise molecular modifications are often required.
In recent years, glycerol monomercaptoacetate has been extensively studied for its potential applications in drug development. Its ability to form stable complexes with metal ions has led to research into its use as a chelating agent. This property is particularly relevant in the development of targeted drug delivery systems, where precise control over drug release is crucial. Additionally, the compound's role in stabilizing reactive intermediates has been explored in various synthetic pathways, enhancing overall reaction efficiency.
The pharmaceutical industry has also shown interest in glycerol monomercaptoacetate for its potential as a precursor in the synthesis of bioactive molecules. Its structural components can be incorporated into more complex structures, leading to the development of novel therapeutic agents. For instance, researchers have investigated its use in creating derivatives that exhibit antimicrobial and anti-inflammatory properties. These studies highlight the compound's versatility and its potential to contribute to advancements in medicinal chemistry.
Beyond pharmaceutical applications, glycerol monomercaptoacetate finds utility in other scientific domains. In materials science, for example, it has been utilized as a modifier in polymer formulations to enhance material properties such as flexibility and durability. The compound's ability to form hydrogen bonds with other molecules also makes it useful in developing adhesives and coatings that require strong intermolecular interactions.
The environmental impact of using glycerol monomercaptoacetate has also been a point of interest. Studies have demonstrated its biodegradability under certain conditions, suggesting that it can be an environmentally friendly alternative to more persistent synthetic compounds. This aspect is particularly important as industries strive to adopt greener practices and reduce their ecological footprint.
In conclusion, glycerol monomercaptoacetate (CAS No. 30618-84-9) is a multifaceted compound with significant implications across various scientific fields. Its unique chemical properties make it invaluable in pharmaceutical research, materials science, and environmental applications. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation and progress in multiple domains.
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